N'-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide

Description

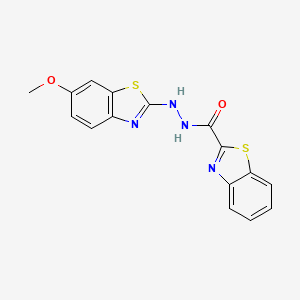

N'-(6-Methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a benzothiazole-based carbohydrazide derivative characterized by a 6-methoxy substitution on one benzothiazole ring and a carbohydrazide (-CONHNH-) linker connecting it to a second benzothiazole moiety. This structural motif is significant due to the benzothiazole core’s established pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

N'-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S2/c1-22-9-6-7-11-13(8-9)24-16(18-11)20-19-14(21)15-17-10-4-2-3-5-12(10)23-15/h2-8H,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMXMRXVTZOCQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 298.36 g/mol. The structure features two benzothiazole moieties linked by a carbohydrazide group, which contributes to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₄O₂S₂ |

| Molecular Weight | 298.36 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO and DMF |

The compound exhibits a range of biological activities attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes involved in cancer progression and modulate receptor activity related to cellular responses. Its dual benzothiazole structure enhances its binding affinity to target proteins.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 12.5 | |

| A549 (Lung Cancer) | 20.0 |

The compound's mechanism involves inducing apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. Studies have reported effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Study on Anticancer Effects

A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in significant apoptosis induction compared to control groups. Flow cytometry analysis confirmed increased Annexin V staining in treated cells.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The study found that the compound effectively inhibited bacterial growth at concentrations that were non-toxic to human cells.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of benzothiazoles exhibit significant antimicrobial properties. N'-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide has shown promise in inhibiting the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties

Studies have demonstrated that benzothiazole derivatives possess anticancer activity. The compound under discussion has been evaluated for its cytotoxic effects against different cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells, providing a basis for further exploration as a potential chemotherapeutic agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For instance, it has shown potential as an inhibitor of diacylglycerol O-acyltransferase (DGAT), which is involved in lipid metabolism and obesity-related disorders . This inhibition could lead to therapeutic applications in managing obesity and related metabolic disorders.

Material Science Applications

Polymer Development

In material science, compounds like this compound are being explored as additives in polymer formulations. Their incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for various industrial applications .

Nanocomposites

The compound's unique chemical structure allows it to be used in developing nanocomposite materials. These materials can exhibit improved electrical conductivity and mechanical strength, which are crucial for applications in electronics and structural materials .

Agricultural Chemistry Applications

Pesticidal Activity

Research into the pesticidal properties of benzothiazole derivatives indicates that they may serve as effective agrochemicals. This compound has been evaluated for its ability to control pests and pathogens affecting crops. Its application could lead to more sustainable agricultural practices by reducing reliance on traditional pesticides .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various benzothiazole derivatives included this compound. The results indicated a significant reduction in bacterial growth at low concentrations compared to control groups .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

N'-[(1E)-1-Phenylethylidene]-1,3-benzothiazole-2-carbohydrazide (PEBTH)

- Structure : Features a benzothiazole-2-carbohydrazide backbone with a phenylethylidene substituent.

- Key Differences : Lacks the 6-methoxy group but includes a conjugated imine (C=N) group.

- Properties : LogP = 3.97, polar surface area = 40.64 Ų, indicating moderate lipophilicity and solubility .

- Implications : The imine group may reduce metabolic stability compared to the methoxy-substituted target compound.

4-Fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

- Structure : Contains a 6-methoxybenzothiazole linked to a fluorinated benzamide (-CONH-).

- Key Differences : Replaces the carbohydrazide with an amide group and introduces a fluorine atom.

- Properties: Molecular weight = 302.32, LogP = 3.97, hydrogen bond donors = 1 .

- Implications : The electron-withdrawing fluorine may enhance binding to hydrophobic pockets but reduce hydrogen-bonding capacity compared to carbohydrazides.

3-Fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N′-[(E)-2-thienylmethylene]benzohydrazide

- Structure : Hydrazide derivative with a thienylmethylene substituent and fluorine.

- Key Differences : Incorporates a thiophene ring and fluorine, altering electronic and steric profiles.

- Properties: Molecular weight = 411.47, monoisotopic mass = 411.05 .

Physicochemical and Spectroscopic Comparisons

*Estimated based on molecular formula C₁₅H₁₄N₄O₂S₂. †Predicted using MarvinSketch . ‡Calculated based on functional groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide, and how can reaction conditions be tailored to improve yield?

- Methodology : The synthesis typically involves cyclization of substituted anilines with thiocyanate derivatives to form the benzothiazole core, followed by hydrazide coupling. For example, hydrazine hydrochloride in ethylene glycol under reflux can facilitate hydrazide formation . Key parameters include:

- Temperature control : Maintaining 60–65°C during coupling reactions to avoid side products .

- Catalysts : Using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for amide bond formation .

- Purification : Recrystallization from ethanol or methanol to isolate the pure compound .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : and NMR to verify substituent positions and hydrazide linkage .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and validate bond angles/planarity .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties (e.g., solubility, pKa) critical for in vitro bioactivity assays?

- Methodology :

- pKa determination : Use potentiometric titrations in DMF-water mixtures (e.g., 70% v/v) or computational tools like Marvin Sketch, which predicted a pKa of ~9.8–10.6 for similar hydrazide ligands .

- Solubility profiling : Test in DMSO, ethanol, and aqueous buffers at physiological pH to optimize concentrations for cellular assays .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) influence the compound’s bioactivity against bacterial targets like Staphylococcus aureus?

- Methodology :

- SAR studies : Synthesize derivatives with varied substituents (e.g., 6-fluoro, 4-methyl) and compare MIC (minimum inhibitory concentration) values .

- Enzyme inhibition assays : Test against bacterial enzymes (e.g., dihydrofolate reductase) to identify mechanistic targets .

- Docking simulations : Use AutoDock Vina to model interactions with enzyme active sites, correlating substituent effects with binding affinity .

Q. What experimental strategies resolve contradictions in crystallographic data, such as anisotropic displacement parameters or non-planar ring systems?

- Methodology :

- Multi-program refinement : Cross-validate data using SHELXL (for small molecules) and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .

- Twinned data handling : Apply SHELXL’s TWIN command for high-resolution twinned datasets .

- Hydrogen bonding analysis : Use Mercury software to identify weak interactions (e.g., C–H···π) stabilizing non-planar conformations .

Q. How can researchers address low reproducibility in biological activity across studies (e.g., inconsistent IC50 values in anticancer assays)?

- Methodology :

- Standardized protocols : Adopt uniform cell lines (e.g., HL-60 for apoptosis studies) and assay conditions (e.g., 48-hour incubation) .

- Pathway-specific markers : Quantify apoptosis via flow cytometry (Annexin V/PI staining) and protein expression (Western blot for Bcl-2, p21) to confirm mechanisms .

- Batch consistency : Ensure compound purity (>95% by HPLC) and stability (TGA/DSC analysis) across replicates .

Key Challenges and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.